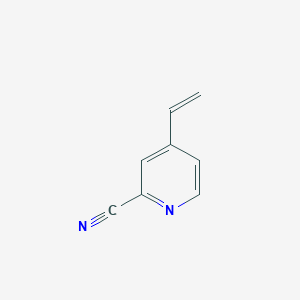

4-Vinyl-2-pyridinecarbonitrile

Übersicht

Beschreibung

Nsc-4911, also known as 6-mercaptopurine riboside, is a derivative of 6-mercaptopurine. It is a purine analog that has been studied for its potential therapeutic applications, particularly in the field of oncology. The compound has shown promise in inhibiting the growth of certain cancer cells and has been the subject of various scientific studies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Mercaptopurinribosid umfasst typischerweise die Reaktion von 6-Mercaptopurin mit Ribose. Der Prozess kann unter sauren oder basischen Bedingungen durchgeführt werden, wobei die Wahl der Bedingungen die Ausbeute und Reinheit des Endprodukts beeinflusst. Zu den häufig verwendeten Reagenzien bei der Synthese gehören Ribose, 6-Mercaptopurin und Katalysatoren wie Säuren oder Basen, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Mercaptopurinribosid kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Verfahren umfasst typischerweise Schritte wie Reinigung und Kristallisation, um sicherzustellen, dass das Endprodukt die für die pharmazeutische Verwendung erforderlichen Standards erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Mercaptopurinribosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Disulfiden oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung wieder in ihre Thiolform umwandeln.

Substitution: Der Ribose-Rest kann durch andere Zuckermoleküle oder chemische Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der spezifischen durchgeführten Reaktion.

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit verschiedenen Zuckerresten oder chemischen Gruppen.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

4-Vinyl-2-pyridinecarbonitrile serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Nucleophilic Additions : The compound can react with nucleophiles at the vinylic position, leading to the formation of new carbon-nitrogen bonds.

- Formation of Pyridinium Salts : By reacting with electrophiles, it can yield pyridinium salts that are useful intermediates in synthesizing pharmaceuticals.

Case Study: Synthesis of Dimethylaminopyridine (DMAP)

A notable application of this compound is its role in synthesizing DMAP, a widely used base catalyst in organic reactions. The synthesis involves treating this compound with hydrogen chloride to form 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride, which can then be converted into DMAP through further reactions .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer for producing specialty polymers. Its ability to copolymerize with other monomers allows for the creation of materials with tailored properties.

Table 1: Polymerization Characteristics

| Polymer Type | Monomers Used | Properties | Applications |

|---|---|---|---|

| Latex Terpolymer | This compound, Styrene, Butadiene | High elasticity and strength | Tire cord binding |

| Acrylic Fibers | This compound, Methyl Methacrylate | Enhanced dye uptake | Textile industry |

The latex terpolymer made from this compound is particularly important in the tire industry, where it acts as an effective binder between tire cords and rubber .

Medicinal Chemistry

The compound has also been explored for its potential medicinal applications. Research indicates that derivatives of this compound exhibit biological activity that could be leveraged in drug development.

Case Study: Anticancer Activity

Studies have shown that certain derivatives of this compound can influence nucleotide metabolism and have implications in cancer treatment. For example, modifications to the structure have been investigated for their efficacy against leukemia cells.

Wirkmechanismus

The mechanism of action of 6-mercaptopurine riboside involves its incorporation into cellular nucleotides, where it inhibits the synthesis of purine nucleotides. This inhibition disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleotide synthesis, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and disrupts the normal metabolic pathways of purine nucleotides .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Mercaptopurin: Die Stammverbindung von 6-Mercaptopurinribosid, die zur Behandlung von Leukämie eingesetzt wird.

Azathioprin: Ein Immunsuppressivum, das im Körper zu 6-Mercaptopurin metabolisiert wird.

Thioguanin: Ein weiteres Purinanalog, das zur Behandlung von Leukämie eingesetzt wird.

Einzigartigkeit

6-Mercaptopurinribosid ist einzigartig in seiner Fähigkeit, in Nukleotide eingebaut zu werden und die Nukleotid-Synthese zu stören.

Biologische Aktivität

4-Vinyl-2-pyridinecarbonitrile (also known as 4-vinylpyridine-2-carbonitrile) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a vinyl group and a cyano group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7N2

- Molecular Weight : 145.15 g/mol

- Structure : The compound features a pyridine ring substituted with a vinyl group at the 4-position and a cyano group at the 2-position.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Compounds containing pyridine rings are known for their antimicrobial properties. Studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Research indicates that certain pyridine derivatives possess antiviral properties, making them potential candidates for treating viral infections. The presence of the cyano group may enhance these activities by improving binding affinity to viral targets .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines. The compound's mechanism likely involves cell cycle arrest and induction of apoptosis in malignant cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation, thereby exerting its antimicrobial and anticancer effects.

- Cell Cycle Modulation : Studies have indicated that the compound can induce G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .

Antimicrobial Studies

In a recent study, various pyridine derivatives were tested for their antimicrobial efficacy against a panel of pathogens. It was found that compounds similar to this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) ranged from 20 to 50 µg/mL, indicating moderate antibacterial activity .

Antiviral Research

Research focusing on pyridine compounds during the COVID-19 pandemic highlighted their potential as antiviral agents. In vitro tests demonstrated that certain derivatives could inhibit viral replication in cell cultures infected with SARS-CoV-2. The effectiveness was attributed to the structural features of the compounds, including the cyano group which enhances interaction with viral proteins .

Antitumor Activity

A study evaluating the antiproliferative effects of this compound revealed promising results against various cancer cell lines. The compound showed IC50 values ranging from 10 to 25 µM across different tested lines, comparable to established chemotherapeutic agents . Further investigations indicated that treatment with this compound led to increased apoptosis and cell cycle arrest in treated cells.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antiviral Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate (MIC: 20–50 µg/mL) | Effective (IC50: 10–25 µM) | Promising (IC50: similar to standard drugs) |

| Pyridine Derivative A | High | Moderate | Low |

| Pyridine Derivative B | Low | High | Moderate |

Eigenschaften

IUPAC Name |

4-ethenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-4-10-8(5-7)6-9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSHELHBHKBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301608 | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100949-03-9 | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100949-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.